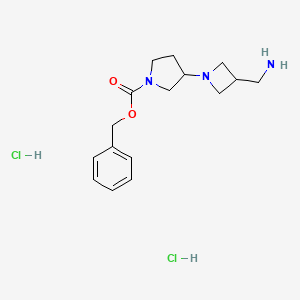
Benzyl 3-(3-(aminomethyl)azetidin-1-yl)pyrrolidine-1-carboxylate dihydrochloride
描述
Benzyl 3-(3-(aminomethyl)azetidin-1-yl)pyrrolidine-1-carboxylate dihydrochloride is a useful research compound. Its molecular formula is C16H25Cl2N3O2 and its molecular weight is 362.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Benzyl 3-(3-(aminomethyl)azetidin-1-yl)pyrrolidine-1-carboxylate dihydrochloride, with the CAS number 1179362-00-5, is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
The molecular formula of this compound is C16H25Cl2N3O2, with a molecular weight of 362.29 g/mol. It is categorized under various chemical databases and is primarily used in industrial applications.
| Property | Value |
|---|---|
| Molecular Formula | C16H25Cl2N3O2 |
| Molecular Weight | 362.29 g/mol |
| CAS Number | 1179362-00-5 |
| Minimum Purity | 0.95 |
Research indicates that compounds similar to Benzyl 3-(3-(aminomethyl)azetidin-1-yl)pyrrolidine-1-carboxylate exhibit interactions with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The specific mechanism for this compound remains under investigation; however, its structural similarity to known pharmacological agents suggests potential activity in modulating neurotransmitter systems.
Antimicrobial Activity
Preliminary studies have suggested that derivatives of pyrrolidine and azetidine compounds possess antimicrobial properties. For instance, compounds within this class have shown efficacy against various bacterial strains and fungi, indicating a potential for therapeutic applications in infectious diseases.
Neuropharmacological Effects
The compound's interaction with serotonin and dopamine receptors has been hypothesized based on its structural characteristics. Compounds that influence these pathways are often explored for their potential in treating mood disorders and neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activities of azetidine and pyrrolidine derivatives:
- Antimicrobial Efficacy : A study found that certain pyrrolidine derivatives displayed significant antibacterial activity against resistant strains of Staphylococcus aureus, suggesting a possible application in developing new antibiotics.
- Antitumor Research : In vitro assays demonstrated that azetidine derivatives could inhibit the growth of various cancer cell lines, providing a basis for further exploration of their antitumor properties.
- Neuropharmacological Investigations : Research on related compounds indicated that they might act as selective serotonin reuptake inhibitors (SSRIs), which could lead to their use in treating depression and anxiety disorders.
属性
IUPAC Name |
benzyl 3-[3-(aminomethyl)azetidin-1-yl]pyrrolidine-1-carboxylate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2.2ClH/c17-8-14-9-19(10-14)15-6-7-18(11-15)16(20)21-12-13-4-2-1-3-5-13;;/h1-5,14-15H,6-12,17H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWJUUPQVHHFPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CC(C2)CN)C(=O)OCC3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662597 | |
| Record name | Benzyl 3-[3-(aminomethyl)azetidin-1-yl]pyrrolidine-1-carboxylate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1179362-00-5 | |
| Record name | Benzyl 3-[3-(aminomethyl)azetidin-1-yl]pyrrolidine-1-carboxylate--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10662597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















